molecular formula C22H24N4O2 B5354183 1-(1H-benzimidazol-5-ylcarbonyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one

1-(1H-benzimidazol-5-ylcarbonyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one

Cat. No.: B5354183
M. Wt: 376.5 g/mol
InChI Key: GMMBFPCWEGQRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-benzimidazol-5-ylcarbonyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as Bz-BODIPY, and it has been found to possess several interesting properties that make it useful for a variety of research purposes.

Mechanism of Action

The mechanism of action of Bz-BODIPY is not fully understood, but it is believed to involve the binding of the compound to specific proteins and enzymes within cells. This binding can lead to changes in the activity of these molecules, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
Bz-BODIPY has been shown to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes that are involved in the development of cancer. Additionally, it has been shown to have anti-inflammatory properties, which may make it useful for the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Bz-BODIPY in lab experiments is its high affinity for certain proteins and enzymes. This makes it useful for studying their functions and interactions within cells. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which can make it more expensive and time-consuming to work with.

Future Directions

There are several potential future directions for research involving Bz-BODIPY. One possibility is the development of new drugs that are based on the structure of this compound. Additionally, further research could be done to better understand the mechanism of action of Bz-BODIPY and its potential applications in the treatment of various diseases. Finally, new synthesis methods could be developed to make this compound more accessible for use in scientific research.

Synthesis Methods

The synthesis of Bz-BODIPY involves several steps, including the reaction of 4-benzyl-3-ethyl-1,4-diazepan-5-one with 2-(2-aminoethyl)-1H-benzimidazole, followed by the addition of a carboxylic acid derivative. This process results in the formation of a highly pure and stable compound that can be used for a variety of research applications.

Scientific Research Applications

Bz-BODIPY has been found to be useful for a variety of scientific research applications, including the study of cellular processes and the development of new drugs. This compound has been shown to have a high affinity for certain proteins and enzymes, which makes it useful for studying their functions and interactions within cells.

Properties

IUPAC Name

1-(3H-benzimidazole-5-carbonyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-2-18-14-25(22(28)17-8-9-19-20(12-17)24-15-23-19)11-10-21(27)26(18)13-16-6-4-3-5-7-16/h3-9,12,15,18H,2,10-11,13-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMBFPCWEGQRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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